molecular formula C18H30BrNO2 B3322747 Antimicrobial Compound 1 CAS No. 15237-83-9

Antimicrobial Compound 1

Cat. No.: B3322747
CAS No.: 15237-83-9
M. Wt: 372.3 g/mol
InChI Key: RLYQSPYNMCUCAJ-UHFFFAOYSA-N
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Description

Antimicrobial Compound 1 is a synthetic antimicrobial agent designed to combat a wide range of microbial infections. It exhibits both bactericidal and bacteriostatic properties, making it effective against various bacteria, fungi, and viruses. This compound is particularly valuable in medical, industrial, and environmental applications due to its broad-spectrum activity and low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimicrobial Compound 1 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and an aldehyde. This is followed by a series of functional group modifications, including halogenation and alkylation, to enhance the antimicrobial properties. The reaction conditions usually require a controlled temperature environment, typically around 80°C, and the use of catalysts such as magnesium chloride or cupric nitrate .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The compound is produced by microbial cultures that have been genetically engineered to express the desired antimicrobial properties. The fermentation process is optimized to maximize yield and purity, often involving the use of bioreactors and continuous monitoring of pH, temperature, and nutrient levels .

Chemical Reactions Analysis

Types of Reactions

Antimicrobial Compound 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various halogenated and alkylated derivatives of this compound, which exhibit enhanced antimicrobial activity and stability .

Scientific Research Applications

Antimicrobial Compound 1 has a wide range of scientific research applications:

Mechanism of Action

Antimicrobial Compound 1 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Antimicrobial Compound 1 is unique in its broad-spectrum activity and low toxicity compared to other similar compounds. Some similar compounds include:

This compound stands out due to its enhanced stability, broad-spectrum activity, and low toxicity, making it a valuable tool in combating microbial infections.

Properties

IUPAC Name

1-dodecylpyridin-1-ium-4-carboxylic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(13-16-19)18(20)21;/h12-13,15-16H,2-11,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYQSPYNMCUCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40778857
Record name 4-Carboxy-1-dodecylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15237-83-9
Record name 4-Carboxy-1-dodecylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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